6α-Hydroxy-11-deoxycortisol
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Overview
Description
6α-Hydroxy-11-deoxycortisol, also known as (6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione, is a steroid hormone derivative. It is a metabolite of 11-deoxycortisol and plays a role in the biosynthesis of corticosteroids. This compound is significant in the study of steroidogenesis and has various applications in scientific research .
Mechanism of Action
Target of Action
The primary target of 6α-Hydroxy-11-deoxycortisol is the corticosteroid receptor (CR) . This receptor is present in various tissues, including the liver, gill, and anterior intestine . The binding affinity of the liver CR is similar for 11-deoxycortisol and deoxycorticosterone .
Mode of Action
This compound interacts with its target, the corticosteroid receptor, resulting in changes in the transcriptional tissue profiles . This interaction leads to a wide distribution of CR transcription, kidney-specific transcription of steroidogenic acute regulatory protein (star), and liver-specific transcription of phosphoenolpyruvate carboxykinase (pepck) .
Biochemical Pathways
The compound affects the glucocorticoid pathway , leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The ex vivo incubation of liver tissue with 11-deoxycortisol results in dose-dependent increases in pepck mRNA levels .
Pharmacokinetics
It is known that the compound has a significant role in the stress response in basal vertebrates . Within 6 hours of exposure to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold in larvae and juveniles, respectively .
Result of Action
The action of this compound results in an increase in plasma glucose . This is due to its gluconeogenic activity, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .
Action Environment
Environmental factors such as stress can influence the action, efficacy, and stability of this compound . For instance, in response to acute stress, plasma 11-deoxycortisol levels significantly increased in both larvae and juveniles .
Biochemical Analysis
Biochemical Properties
6α-Hydroxy-11-deoxycortisol interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . These interactions are crucial for the compound’s role in the glucocorticoid pathway, leading to cortisol .
Cellular Effects
The effects of this compound on cells are largely dependent on its role as a precursor to cortisol. In response to stress, levels of this compound can increase, leading to an increase in plasma glucose . This indicates that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The resulting cortisol can then exert a wide range of effects, including enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that levels of this compound can increase in response to stress, suggesting that it may have a role in stress responses .
Dosage Effects in Animal Models
It is known that in sea lampreys, an early jawless fish species, this compound plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties .
Metabolic Pathways
This compound is involved in the glucocorticoid pathway, leading to the production of cortisol . This pathway involves interactions with the enzymes 21-hydroxylase and 11β-hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6α-Hydroxy-11-deoxycortisol can be achieved through multiple synthetic routes. One common method involves the hydroxylation of 11-deoxycortisol. The reaction typically uses specific catalysts and reagents to introduce the hydroxyl group at the 6α position. For instance, the synthesis can be carried out using (6α)-6-Hydroxy-17,21-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione as a starting material .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6α-Hydroxy-11-deoxycortisol undergoes several types of chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid compounds.
Substitution: Introduction of different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH to ensure specific transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are useful in further biochemical studies and pharmaceutical applications .
Scientific Research Applications
6α-Hydroxy-11-deoxycortisol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its role in steroidogenesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of corticosteroid drugs and other steroid-based pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
11-Deoxycortisol: A precursor in the biosynthesis of cortisol.
11-Deoxycorticosterone: Another corticosteroid precursor with mineralocorticoid activity.
Cortisol: The active glucocorticoid hormone synthesized from 11-deoxycortisol.
Uniqueness
6α-Hydroxy-11-deoxycortisol is unique due to its specific hydroxylation at the 6α position, which distinguishes it from other similar compounds. This structural modification imparts distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
76941-54-3 |
---|---|
Molecular Formula |
C₂₁H₃₀O₅ |
Molecular Weight |
362.46 |
Synonyms |
(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |
Origin of Product |
United States |
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